

# The Mechanism of Action of PC-046 (KN046): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PC-046, also known as KN046, is a novel recombinant humanized bispecific antibody engineered to simultaneously target two critical immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4). This dual-targeting mechanism is designed to overcome the limitations of single-agent immunotherapies by providing a synergistic anti-tumor effect. KN046 is engineered to preferentially bind to PD-L1, which is often highly expressed in the tumor microenvironment (TME), thereby localizing its activity and potentially reducing peripheral immune-related adverse events associated with systemic CTLA-4 blockade. This technical guide provides a comprehensive overview of the mechanism of action of KN046, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

### Introduction

The development of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. Monoclonal antibodies targeting the PD-1/PD-L1 and CTLA-4 pathways have shown significant clinical benefit in a variety of malignancies. However, a substantial number of patients do not respond to single-agent ICI therapy, and combination therapies can be associated with increased toxicity.



KN046 is a next-generation immunotherapy designed to address these challenges. It is a bispecific antibody that combines the functionalities of anti-PD-L1 and anti-CTLA-4 antibodies into a single molecule. A key design feature of KN046 is its higher binding affinity for PD-L1 compared to CTLA-4.[1][2] This differential affinity aims to concentrate the therapeutic effect within the tumor microenvironment, where PD-L1 is often overexpressed, thereby enhancing anti-tumor immunity while minimizing systemic toxicities.

#### **Molecular Structure and Core Mechanism**

KN046 is a bispecific antibody constructed with a proprietary design that fuses a CTLA-4 domain antibody to an anti-PD-L1 antibody.[3] This structure allows for the simultaneous blockade of two distinct inhibitory signaling pathways that regulate T-cell activation and function.

#### **Dual Checkpoint Blockade**

- PD-L1 Inhibition: The anti-PD-L1 arm of KN046 binds to PD-L1 on tumor cells and other cells
  within the TME, preventing its interaction with the PD-1 receptor on activated T cells. This
  blockade abrogates the inhibitory signal, restoring the cytotoxic function of T cells and
  enabling them to recognize and eliminate cancer cells.
- CTLA-4 Inhibition: The anti-CTLA-4 arm of KN046 binds to CTLA-4 on the surface of T cells, primarily regulatory T cells (Tregs), preventing its interaction with its ligands, CD80 and CD86, on antigen-presenting cells (APCs). This action removes a key inhibitory signal during the initial phase of T-cell activation in the lymph nodes, leading to a broader and more robust anti-tumor T-cell response.

## **Preferential Targeting of the Tumor Microenvironment**

A distinguishing feature of KN046 is its engineered design for preferential activity within the TME. Preclinical studies have indicated that KN046 has a higher binding affinity for PD-L1 than for CTLA-4.[1][2] This property is intended to concentrate the antibody in PD-L1-rich tumors, leading to localized CTLA-4 blockade and Treg depletion, thereby minimizing systemic immune-related adverse events.

## Regulatory T Cell (Treg) Depletion



The Fc region of KN046 is a wild-type human IgG1, which can mediate antibody-dependent cell-mediated cytotoxicity (ADCC). This allows KN046 to deplete immunosuppressive Tregs, which highly express CTLA-4, within the tumor microenvironment.[4] This depletion further enhances the anti-tumor immune response by removing a key cellular component that suppresses the activity of cytotoxic T lymphocytes.

## **Signaling Pathway**

The dual blockade of PD-L1 and CTLA-4 by KN046 results in a synergistic enhancement of the anti-tumor immune response. The following diagram illustrates the signaling pathways affected by KN046.





Click to download full resolution via product page

Caption: KN046 dual-targeting mechanism of action.



## **Preclinical and Clinical Efficacy**

KN046 has demonstrated promising anti-tumor activity in both preclinical models and clinical trials across a range of solid tumors.

#### **Preclinical Studies**

Preclinical investigations have shown that KN046 can effectively activate T cells and mediate the depletion of regulatory T cells in the tumor microenvironment.[1][2] These studies also confirmed the higher binding affinity of KN046 for PD-L1 over CTLA-4, supporting the rationale for its targeted action and potentially improved safety profile compared to combination therapies of anti-PD-1 and anti-CTLA-4 antibodies.[1][2]

#### **Clinical Trials**

Multiple clinical trials have evaluated the safety and efficacy of KN046 as a monotherapy and in combination with chemotherapy in patients with advanced solid tumors.

Table 1: Summary of Clinical Efficacy of KN046 in Advanced Solid Tumors



| Tumor<br>Type                                                | Treatmen<br>t Setting                                         | Objective<br>Respons<br>e Rate<br>(ORR) | Median Duration of Respons e (DoR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Citation |
|--------------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------|------------------------------------|-----------------------------------------------------|---------------------------------------|----------|
| Advanced<br>Solid<br>Tumors<br>(Phase I)                     | Monothera<br>py                                               | 12.5%                                   | 16.6<br>months                     | -                                                   | -                                     | [1]      |
| Nasophary<br>ngeal<br>Carcinoma<br>(NPC)<br>(Phase I)        | Monothera<br>py                                               | 15.4%                                   | -                                  | -                                                   | 24.7<br>months                        | [1]      |
| EGFR-<br>mutant<br>NSCLC<br>(Phase I)                        | Monothera<br>py                                               | 6.3%                                    | -                                  | -                                                   | -                                     | [1]      |
| Metastatic<br>NSCLC<br>(Phase II)                            | First-line,<br>with<br>chemother<br>apy                       | 46.0%                                   | 8.1 months                         | 5.8 months                                          | 26.6<br>months                        | [5][6]   |
| Metastatic Triple- Negative Breast Cancer (mTNBC) (Phase II) | First-line,<br>with nab-<br>paclitaxel<br>(PD-L1<br>positive) | 60.0%                                   | Not<br>Reached                     | 8.61<br>months                                      | Not<br>Reached                        | [7]      |

# **Safety and Tolerability**

Clinical studies have shown that KN046 has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally low-grade and include rash, pruritus,



and fatigue.[1] The incidence of high-grade immune-related adverse events (irAEs) appears to be lower than what has been reported for the combination of anti-PD-1 and anti-CTLA-4 monoclonal antibodies.

Table 2: Common Treatment-Related Adverse Events (TRAEs) with KN046 Monotherapy (Phase I)

| Adverse Event | Any Grade | Grade ≥3 | Citation |
|---------------|-----------|----------|----------|
| Rash          | 33.0%     | -        | [1]      |
| Pruritus      | 31.0%     | -        | [1]      |
| Fatigue       | 20.0%     | -        | [1]      |
| All TRAEs     | -         | 14.0%    | [1]      |

## **Experimental Protocols**

The following sections describe the general methodologies employed in the clinical evaluation of KN046.

## **Clinical Trial Design (Phase I)**

A multicenter, open-label, dose-escalation and dose-expansion Phase I trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of KN046 in patients with advanced solid tumors.

- Dose Escalation: Patients received KN046 at doses of 1, 3, and 5 mg/kg every 2 weeks (Q2W), and 5 mg/kg every 3 weeks (Q3W). The maximum tolerated dose (MTD) was determined.
- Dose Expansion: The recommended Phase II dose (RP2D) was further evaluated in specific tumor cohorts.





Click to download full resolution via product page

Caption: A simplified workflow of the Phase I clinical trial for KN046.

## **Biomarker Analysis**

To identify potential predictive biomarkers of response to KN046, tumor biopsies and blood samples were collected and analyzed using various techniques.

• PD-L1 Immunohistochemistry (IHC): Tumor tissue was stained with an anti-PD-L1 antibody (e.g., SP263) to assess the level of PD-L1 expression on tumor cells and immune cells.



- Multiplex Immunofluorescence (mIF): This technique was used to simultaneously detect
  multiple immune cell markers (e.g., CD4, CD8, FOXP3) within the tumor microenvironment
  to characterize the immune infiltrate. The general protocol involves sequential staining with
  primary antibodies, followed by detection with fluorescently labeled secondary antibodies
  and imaging.
- RNA Sequencing (RNAseq): Gene expression profiling of tumor tissue was performed using platforms such as the nCounter PanCancer IO 360 panel to identify gene signatures associated with response or resistance to KN046.

## Conclusion

**PC-046** (KN046) is a promising bispecific antibody that leverages a dual-targeting strategy against PD-L1 and CTLA-4 to enhance anti-tumor immunity. Its innovative design, featuring preferential binding to PD-L1, aims to concentrate its therapeutic activity within the tumor microenvironment, potentially leading to an improved safety profile compared to conventional combination immunotherapies. Clinical data have demonstrated meaningful anti-tumor activity and a manageable safety profile across a range of solid tumors. Ongoing and future studies will further elucidate the clinical utility of KN046 and its role in the evolving landscape of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. oncodesign.com [oncodesign.com]
- 4. KN046-Alphamab Oncology [alphamabonc.com]
- 5. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]



- 6. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-PD-L1/CTLA-4 bispecific antibody KN046 in combination with nab-paclitaxel in first-line treatment of metastatic triple-negative breast cancer: a multicenter phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Mechanism of Action of PC-046 (KN046): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15610826#what-is-the-mechanism-of-action-of-pc-046]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com